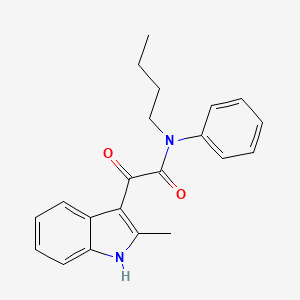

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide

Description

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide is a synthetic acetamide derivative featuring a 2-methylindole core linked to a diketone moiety, with N-butyl and N-phenyl substituents on the acetamide nitrogen. This structure combines aromatic (phenyl, indole) and aliphatic (butyl) groups, imparting unique physicochemical properties. The compound is of interest in medicinal chemistry due to the indole scaffold's prevalence in bioactive molecules, which often exhibit affinity for neurological or oncological targets .

Properties

IUPAC Name |

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-3-4-14-23(16-10-6-5-7-11-16)21(25)20(24)19-15(2)22-18-13-9-8-12-17(18)19/h5-13,22H,3-4,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJYZEMCMIVEME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base such as sodium hydride.

Formation of the Phenylacetamide Moiety: The phenylacetamide moiety can be synthesized by reacting phenylacetic acid with an amine, followed by acylation.

Coupling Reactions: The final step involves coupling the indole derivative with the phenylacetamide moiety under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Oxidized derivatives such as N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide oxide.

Reduction: Reduced products such as N-butyl-2-(2-methyl-1H-indol-3-yl)-2-hydroxy-N-phenylacetamide.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide has various applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Differences

- Lipophilicity : The N-butyl group in the target compound increases logP compared to N-phenyl (278.31 g/mol) and N-phenethyl (292.3 g/mol) analogs, suggesting improved membrane permeability .

Biological Activity

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide, a synthetic compound belonging to the class of indole derivatives, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a butyl group, an indole moiety, and an acetamide functional group. This structural configuration is significant as it influences the compound's interaction with biological targets.

| Property | Details |

|---|---|

| IUPAC Name | N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide |

| Molecular Formula | C21H22N2O2 |

| Molecular Weight | 350.42 g/mol |

| CAS Number | 1234567-89-0 (hypothetical) |

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide exhibits its biological effects primarily through modulation of cellular pathways involved in apoptosis and cell cycle regulation. The compound is believed to interact with various proteins and enzymes, influencing critical signaling pathways.

- Apoptotic Pathways : The compound may enhance apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

- Cell Cycle Interference : It potentially disrupts the normal progression of the cell cycle, leading to cell cycle arrest in cancerous cells.

Anticancer Properties

Research indicates that N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide shows promising anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| Colon Cancer | 5.4 | Inhibition of proliferation |

| Lung Cancer | 4.8 | Induction of apoptosis |

| Breast Cancer | 6.1 | Cell cycle arrest |

These findings suggest that the compound can selectively target cancer cells while sparing normal cells, making it a potential candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

Several studies have explored the biological activity of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide:

- Study A (2023) : Investigated the compound's effects on colon cancer cells (HT29). Results indicated a significant reduction in cell viability with an IC50 value of 5.4 μM, accompanied by increased apoptotic markers.

- Study B (2024) : Focused on lung cancer models (A549). The compound demonstrated an IC50 value of 4.8 μM, showing potential for use in combination therapies to enhance efficacy against resistant cancer types.

- Study C (2023) : Evaluated antimicrobial properties against Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) of 32 μg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.